1-[1,1'-Biphenyl]-4-yl-3-(4-fluoroanilino)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1,1’-Biphenyl]-4-yl-3-(4-fluoroanilino)-1-propanone is a complex organic compound that features a biphenyl structure with a propanone group and a fluoroanilino substituent
Mechanism of Action
Target of Action
The primary target of this compound is the Bcl-2-like protein 1 . This protein plays a crucial role in regulating cell death by inhibiting apoptosis, making it a significant target in many types of cancer research .
Biochemical Pathways
Given its potential target, it’s likely that it impacts pathways related to apoptosis and cell survival .
Pharmacokinetics
The compound’s solubility, stability, and molecular weight can influence its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to increased apoptosis in cells where the Bcl-2-like protein 1 is inhibited . This could potentially slow the growth of certain types of cancer cells.
Preparation Methods
The synthesis of 1-[1,1’-Biphenyl]-4-yl-3-(4-fluoroanilino)-1-propanone typically involves multiple steps, including the formation of the biphenyl core, introduction of the fluoroanilino group, and attachment of the propanone moiety. Common synthetic routes include:
Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl core by coupling a boronic acid with an aryl halide in the presence of a palladium catalyst.
Nucleophilic Substitution:
Ketone Formation: The propanone group is typically introduced via Friedel-Crafts acylation or other ketone-forming reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[1,1’-Biphenyl]-4-yl-3-(4-fluoroanilino)-1-propanone undergoes various chemical reactions, including:
Substitution: The fluoroanilino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[1,1’-Biphenyl]-4-yl-3-(4-fluoroanilino)-1-propanone has several applications in scientific research:
Comparison with Similar Compounds
Similar compounds to 1-[1,1’-Biphenyl]-4-yl-3-(4-fluoroanilino)-1-propanone include:
4-Fluoroaniline: A precursor in the synthesis of the target compound, used in various chemical reactions.
Biphenyl: The core structure, used in the synthesis of numerous derivatives.
4’-Fluoro-1,1’-Biphenyl-4-Carboxylic Acid: Shares structural similarities and is used in similar applications.
The uniqueness of 1-[1,1’-Biphenyl]-4-yl-3-(4-fluoroanilino)-1-propanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(4-fluoroanilino)-1-(4-phenylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO/c22-19-10-12-20(13-11-19)23-15-14-21(24)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-13,23H,14-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBNWNOELVJPRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCNC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
279672-36-5 |
Source
|
Record name | 1-(1,1'-BIPHENYL)-4-YL-3-(4-FLUOROANILINO)-1-PROPANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.